

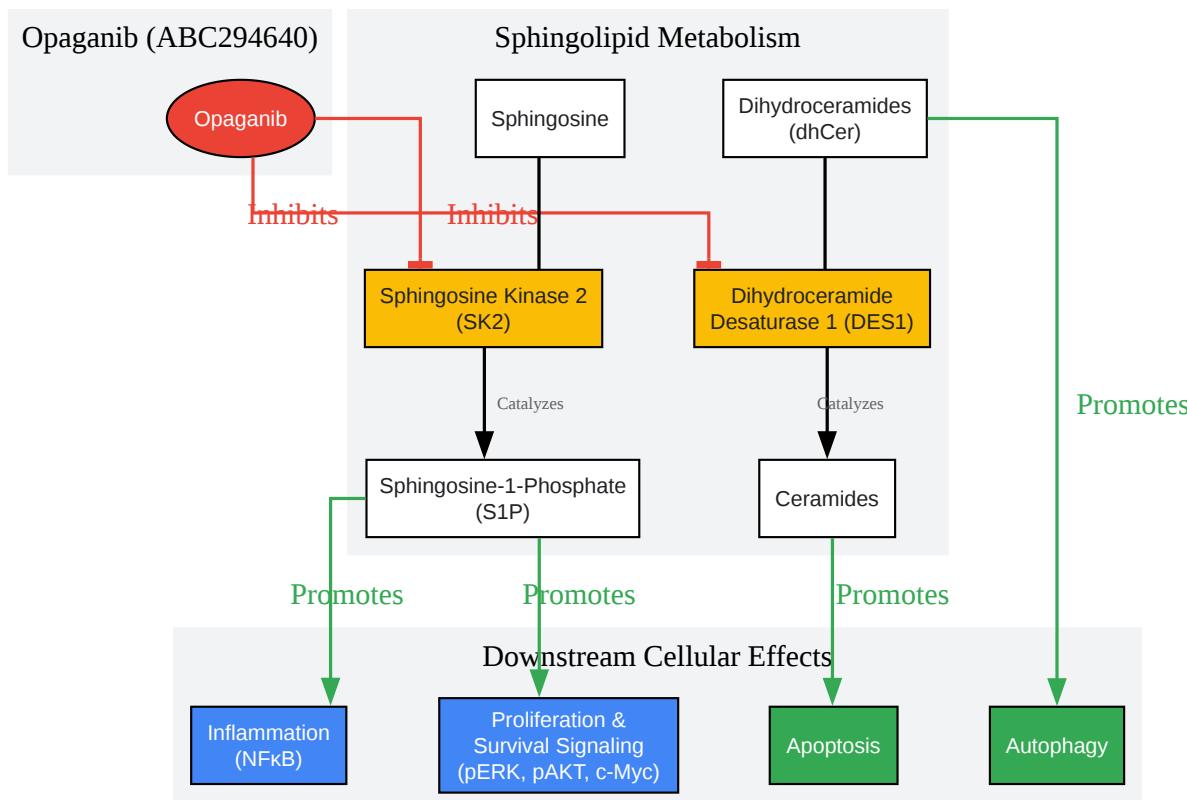
Application Notes and Protocols for Opaganib Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Opaganib
Cat. No.:	B605085

[Get Quote](#)


Introduction

Opaganib (formerly known as ABC294640) is a first-in-class, orally administered, small molecule inhibitor of sphingosine kinase-2 (SK2).^{[1][2]} It is a proprietary investigational drug with demonstrated anti-inflammatory, antiviral, and anticancer activities.^[1] **Opaganib**'s mechanism of action involves the selective inhibition of SK2, a key enzyme in sphingolipid metabolism that converts pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P).^{[3][4]} By inhibiting SK2, **Opaganib** disrupts this balance, leading to a decrease in S1P and an accumulation of ceramides, which ultimately promotes tumor cell apoptosis and autophagy.^{[4][5]} Additionally, **Opaganib** has been shown to inhibit dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).^[6] These application notes provide a summary of its use in preclinical mouse models of cancer, including detailed protocols for administration and efficacy evaluation.

Mechanism of Action: Sphingolipid Metabolism Modulation

Opaganib exerts its anticancer effects by modulating the sphingolipid rheostat. It acts as a competitive inhibitor of SK2 with respect to sphingosine, reducing the production of oncogenic S1P.^{[4][7]} This leads to the suppression of downstream signaling pathways, including pERK and pAKT, and downregulates the expression of key survival proteins like c-Myc.^{[4][5]} Concurrently, the inhibition of DES1 by **Opaganib** leads to an accumulation of

dihydroceramides, further promoting autophagy and cell death.[5][8] This multi-pronged approach disrupts critical pathways for tumor cell proliferation, survival, and inflammation.[9]

[Click to download full resolution via product page](#)

Caption: **Opaganib** inhibits SK2 and DES1, altering the balance of key sphingolipids.

Experimental Protocols

Protocol 1: Evaluation of Single-Agent Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for assessing the efficacy of **Opaganib** as a monotherapy in a subcutaneous xenograft model.

1. Materials and Reagents:

- Cancer cell line of interest (e.g., H460 NSCLC, SK-N-(BE)2 Neuroblastoma).[5][10]
- Appropriate cell culture medium and supplements.
- Immunocompromised mice (e.g., Nude or SCID mice), 5-8 weeks old.
- **Opaganib** (ABC294640).
- Vehicle solution (e.g., 0.375% Tween-80 in sterile water, or 1:1 PEG:ddH₂O).[10][11]
- Matrigel (optional, for some cell lines).
- Sterile syringes and needles.
- Calipers for tumor measurement.
- Animal housing compliant with institutional guidelines.

2. Procedure:

- Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.[10]
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Animal Monitoring and Tumor Growth: Monitor the animals daily. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). This typically takes 5-7 days.
- Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, **Opaganib**).
- Drug Preparation and Administration:
 - Prepare **Opaganib** in the chosen vehicle. A common dose is 50-100 mg/kg body weight. [3][12]

- Administer **Opaganib** via oral gavage or intraperitoneal (i.p.) injection.[10]
- Treatment schedules can vary, for example, once daily, 5 days per week.[12]
- Data Collection:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Record the body weight of each mouse at the same frequency to monitor toxicity.[3]
- Endpoint: Continue the experiment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice according to institutional guidelines. Tumors can be excised for further analysis (e.g., immunoblotting, lipidomics).[10]

Protocol 2: Evaluation of Opaganib in Combination with Checkpoint Inhibitors

This protocol outlines a study to assess the synergistic effect of **Opaganib** with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

- Syngeneic murine cancer cell line (e.g., B16 melanoma, Lewis Lung Carcinoma (LLC)).[13]
- Immunocompetent mice (e.g., C57BL/6), 6-8 weeks old.
- **Opaganib** and appropriate vehicle.
- Checkpoint inhibitor antibody (e.g., anti-PD-1, anti-CTLA-4).[13]
- Sterile PBS for antibody dilution.

2. Procedure:

- Tumor Implantation: Follow steps 1-3 from Protocol 1, using the syngeneic cell line and immunocompetent mice.

- Randomization: Randomize mice into four groups: (1) Vehicle + Isotype control, (2) **Opaganib** + Isotype control, (3) Vehicle + Checkpoint Inhibitor, (4) **Opaganib** + Checkpoint Inhibitor.
- Drug Administration:
 - **Opaganib**: Administer daily via oral gavage (e.g., 50 mg/kg/day, 5 days/week).[12]
 - Checkpoint Inhibitor: Administer via i.p. injection at specified intervals (e.g., 200 μ g/mouse of anti-PD-1 antibody three times, a few days apart).[12]
- Data Collection and Endpoint:
 - Monitor tumor volume and body weight as described in Protocol 1.
 - In addition to tumor size, monitor overall survival. Mice are typically sacrificed when tumors exceed a specific volume (e.g., 3000 mm³).[12]
 - Record the date of sacrifice for survival analysis (Kaplan-Meier curves).

Data Presentation

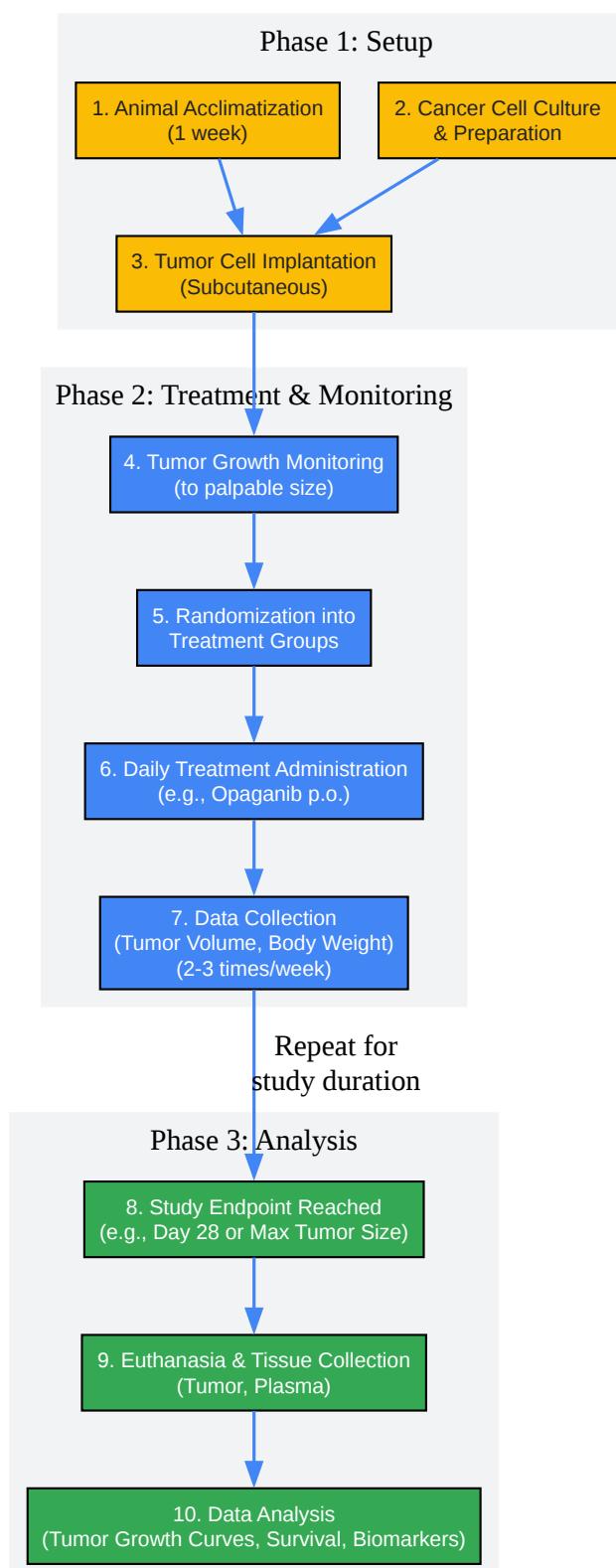
Table 1: Summary of Opaganib Single-Agent Activity in Mouse Models

Cancer Type	Cell Line / Model	Mouse Strain	Opaganib Dose, Route & Schedule	Key Quantitative Outcomes
Mammary Adenocarcinoma	JC (syngeneic)	BALB/c	100 mg/kg, p.o.	Significant reduction in tumor growth, associated with depletion of S1P levels in tumors. [2] [7]
Neuroblastoma	SK-N-(BE)2 (xenograft)	N/A	Oral administration	Suppressed <i>in vivo</i> growth of xenografts. [5] [14]
Hepatocellular Carcinoma	HepG2 (xenograft)	N/A	50 or 100 mg/kg	Dose-dependent reduction in tumor growth. 100 mg/kg dose decreased plasma S1P levels. [3]
Non-Small Cell Lung Cancer	H460 (xenograft)	Nude Mice	75 mg/kg, i.p., 3 days/week	Significantly repressed tumor growth compared to vehicle. Increased cleaved caspases in tumor tissue. [10]
Colorectal Cancer	HT-29 (xenograft)	Nude Mice	5 or 20 mg/kg, p.o., daily	Dramatically inhibited xenograft growth, leading to tumor recession. [15]

Table 2: Summary of Opaganib Combination Therapy in Mouse Models

Cancer Type	Cell Line / Model	Combination Agent	Mouse Strain	Key Outcomes (Opaganib + Combo vs. Others)
Neuroblastoma	Neuro-2a (syngeneic)	Temozolomide + Irinotecan	C57BL/6	Increased antitumor activity and survival compared to Temozolomide + Irinotecan alone. [5][14]
Melanoma	B16 (syngeneic)	anti-PD-1 Ab	C57BL/6	Tumor Growth: Strongly suppressed tumor growth vs. either agent alone ($p < 0.0001$). Survival: Median survival increased to 35 days vs. 24 (Opaganib) and 23 (anti-PD-1). [9][13]
Lewis Lung Carcinoma	LLC (syngeneic)	anti-CTLA-4 Ab	C57BL/6	Tumor Growth: Average volume of 1274 mm^3 vs. $>3000 \text{ mm}^3$ for single agents on Day 21 ($p=0.0008$). Survival: Median survival >26 days vs. 22

(Opaganib) and
19 (anti-CTLA-4).
[\[12\]](#)


Hepatocellular Carcinoma	HepG2 (xenograft)	Sorafenib	N/A	Further reduction in tumor growth compared to either single agent. [3]
-----------------------------	----------------------	-----------	-----	--

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an *in vivo* efficacy study using **Opaganib**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vivo testing of **Opaganib** in mouse cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of sphingosine kinase 2 inhibitor ABC294640 and sorafenib in hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Opaganib - Wikipedia [en.wikipedia.org]
- 7. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Opaganib Administration in Mouse Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b605085#opaganib-administration-in-mouse-models-of-cancer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com